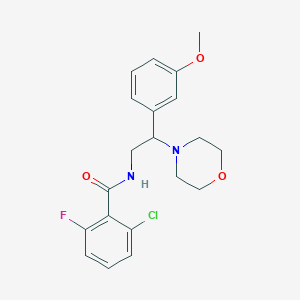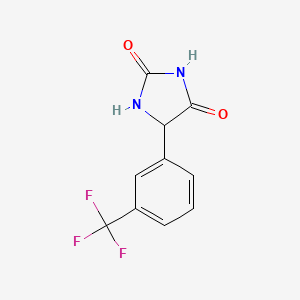
5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and significant applications in various fields. This compound belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of a trifluoromethyl group attached to the phenyl ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Mechanism of Action
Target of Action
A structurally similar compound, nilutamide, is known to act as an androgen antagonist . It inhibits the biosynthesis or actions of androgens .
Mode of Action
Nilutamide, a similar compound, controls the function of testis by blocking the binding sites of androgen receptors .
Biochemical Pathways
As an androgen antagonist, nilutamide would likely impact pathways related to androgen signaling .
Result of Action
As an androgen antagonist, nilutamide would likely inhibit the actions of androgens, impacting cellular processes regulated by these hormones .
Biochemical Analysis
Biochemical Properties
5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione plays a significant role in biochemical reactions by inhibiting the biosynthesis or actions of androgens . It interacts with androgen receptors, blocking their binding sites . This interaction disrupts the normal function of the testis and controls the growth of normal and cancerous cells in the prostate .
Cellular Effects
The cellular effects of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione are profound. It influences cell function by slowing down the advancement of prostate cancer . It impacts cell signaling pathways, gene expression, and cellular metabolism, all of which contribute to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione involves binding interactions with biomolecules, specifically androgen receptors . By blocking these receptors, it inhibits enzyme activation and induces changes in gene expression that slow the growth of cancer cells .
Temporal Effects in Laboratory Settings
It is known that the drug exhibits excellent electrocatalytic activity and a detection limit as low as 0.4 nM .
Dosage Effects in Animal Models
The effects of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione vary with different dosages in animal models. Due to the severe adverse effects of the drug, including liver failure, sexual dysfunction, decreased muscle mass, decreased bone mass, hot flushes, interstitial pneumonitis, depression, and fatigue, the dosage should be controlled in medical practices .
Metabolic Pathways
It is known to interact with androgen receptors, which play a crucial role in various metabolic processes .
Transport and Distribution
Its ability to bind to androgen receptors suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Its interaction with androgen receptors suggests that it may be localized to specific compartments or organelles where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with urea or its derivatives under specific conditions. One common method includes the condensation reaction of 3-(trifluoromethyl)benzaldehyde with urea in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazolidine-2,4-dione derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and increase the yield of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions include various derivatives of imidazolidine-2,4-dione, such as oxo-imidazolidines, amino-imidazolidines, and substituted imidazolidines .
Scientific Research Applications
5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Nilutamide: A non-steroidal anti-androgen drug with a similar imidazolidine-2,4-dione structure.
Bicalutamide: Another anti-androgen agent used in the treatment of prostate cancer.
Flutamide: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
5-(3-(Trifluoromethyl)phenyl)imidazolidine-2,4-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-3-1-2-5(4-6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWNRVZIMFXLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2524781.png)
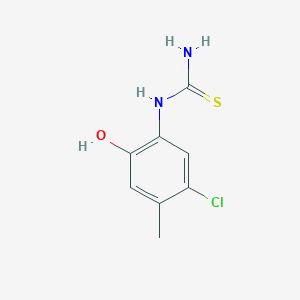
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)
![1-(3,4-difluorophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2524784.png)
![N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2524787.png)
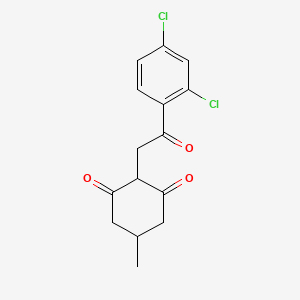
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)
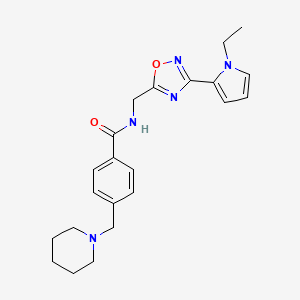
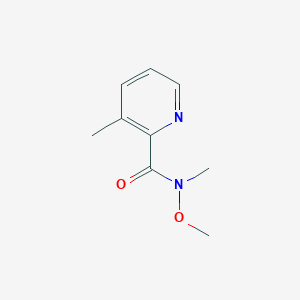
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)
